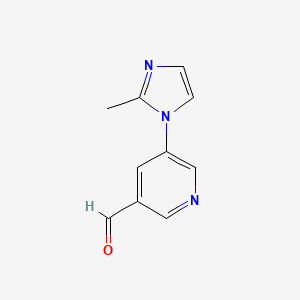
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile compound with significant potential in various fields of scientific research. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or alkylating agents such as methyl iodide for alkylation.
Major Products Formed
Oxidation: 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the imidazole ring.
5-(2-Methyl-1H-imidazol-1-yl)pyridine-2-carbaldehyde: The aldehyde group is positioned differently on the pyridine ring.
5-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde: The aldehyde group is positioned differently on the pyridine ring.
Uniqueness
The presence of the methyl group on the imidazole ring and the specific positioning of the aldehyde group on the pyridine ring make 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde unique. These structural features can influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-12-2-3-13(8)10-4-9(7-14)5-11-6-10/h2-7H,1H3 |
InChI Key |
RUZCZJQDWLTPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















